The compound is cataloged in various chemical databases, including PubChem, where it is identified by its unique InChI (International Chemical Identifier) string and molecular formula . The molecular weight is approximately 158.24 g/mol. The compound's systematic name reflects its structural components, indicating the presence of both the diazepane and propanol moieties .
The synthesis of 3-(1,4-Diazepan-1-yl)propan-1-ol can be achieved through several methods, with one common approach involving the reaction of appropriate starting materials under controlled conditions.
3-(1,4-Diazepan-1-yl)propan-1-ol has a distinct molecular structure characterized by:
The molecular structure can be represented as follows:
This notation encapsulates the connectivity and arrangement of atoms within the molecule .
3-(1,4-Diazepan-1-yl)propan-1-ol can participate in various chemical reactions typical for amino alcohols:
Reactions are generally performed under controlled temperatures and may require specific solvents or catalysts to proceed efficiently .
The mechanism of action for 3-(1,4-Diazepan-1-yl)propan-1-ol is primarily linked to its interaction with biological targets:
The compound may interact with neurotransmitter receptors or enzymes involved in neurotransmission. This interaction could modulate physiological responses, contributing to potential therapeutic effects.
Research indicates that compounds with similar structures often exhibit activity through:
3-(1,4-Diazepan-1-yl)propan-1-ol exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 158.24 g/mol |
Boiling Point | Varies depending on purity |
Solubility | Soluble in polar solvents |
pH | Neutral |
These properties influence its behavior in various chemical environments and applications .
3-(1,4-Diazepan-1-yl)propan-1-ol has several scientific applications:
Research continues to explore new derivatives and modifications of this compound to enhance its efficacy and reduce side effects associated with pharmacological use .
The stereoselective construction of the 1,4-diazepane ring represents a significant synthetic challenge due to its conformational flexibility and potential for racemization. Recent advances address this through chiral pool utilization and asymmetric catalysis.
This method enables efficient intramolecular ring closure under mild conditions. The synthesis begins with commercially available enantiopure (S)-2-aminopropan-1-ol, which is converted to a N-nosyl-protected diamino alcohol precursor. The Fukuyama-Mitsunobu reaction employs triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) to induce cyclization via nucleophilic displacement, forming the seven-membered diazepane ring with >99% enantiomeric excess (ee). Critical parameters include:
Table 1: Performance Metrics of Fukuyama-Mitsunobu Cyclization
Chiral Precursor | Reaction Time (h) | Yield (%) | ee (%) |
---|---|---|---|
(S)-2-Aminopropan-1-ol | 48 | 78 | >99 |
(R)-2-Aminopropan-1-ol | 48 | 75 | >99 |
(S)-2-Amino-3-phenylpropan-1-ol | 72 | 65 | 97 |
The method has been scaled to multikilogram production for Rho-kinase inhibitor intermediates, demonstrating industrial viability. Post-cyclization, the N-nosyl group is cleaved using thiophenol/K₂CO₃ to furnish enantiopure 3-substituted-1,4-diazepanes [6].
While less developed than cyclization techniques, catalytic asymmetric methods show promise for diazepane synthesis. In situ chiral induction during Mannich-type reactions of 1,3-diamine derivatives with aldehydes has been achieved using copper(II)-bisoxazoline complexes, yielding prochiral centers adjacent to the diazepane nitrogen. Key limitations include:
Recent breakthroughs utilize organocatalytic intramolecular aldol condensations, achieving up to 90% ee with proline-derived catalysts. This approach remains exploratory but offers potential for catalyst-controlled stereodiversity [5] [8].
The dominant synthetic route involves sequential carbon chain elongation and heterocycle formation. A representative three-step sequence comprises:
Alternative pathways employ ring-closing strategies where N-Boc-protected diamines are alkylated with 3-bromopropanol derivatives, followed by acid-mediated cyclization. This approach affords the target compound in 72% overall yield with high purity (>98% HPLC). Substituent effects on the diazepane nitrogen significantly impact cyclization efficiency:
Table 2: Yield Variation with Diazepane N-Substituents
N-Substituent | Cyclization Yield (%) | Reaction Time (h) |
---|---|---|
H | 72 | 24 |
Methyl | 68 | 18 |
Benzyl | 65 | 36 |
4-Fluorophenyl | 58 | 48 |
Microwave-assisted ring closure (120°C, 30 min) enhances yields by 15–20% compared to conventional heating, particularly for sterically hindered derivatives [5] [9].
Sulfur incorporation enables access to sulfoxide and sulfone analogs with enhanced hydrogen-bonding capacity. The optimized protocol features:
This method demonstrates exceptional functional group tolerance, enabling introduction of:
Critical limitations include the propensity for overoxidation and the need for cryogenic conditions to control sulfoxide stereochemistry [4] [8].
Rink amide resin serves as the optimal solid support due to its stability under diazepane-forming conditions. The combinatorial workflow comprises:
Table 3: Solid-Phase Synthesis Performance Metrics
Resin Type | Loading (mmol/g) | Purity (%) | Library Size |
---|---|---|---|
Rink Amide MBHA | 0.78 | 89 | 120 |
Wang Resin | 0.92 | 76 | 95 |
TentaGel S NH₂ | 0.25 | 93 | 64 |
This platform enables rapid generation of C3-functionalized derivatives, including carboxamides, sulfonamides, and ureas. Quality control via LC-MS confirms >90% scaffold integrity across libraries. The approach significantly accelerates SAR studies for pharmaceutical lead optimization, though diazepane ring acylation can diminish conformational flexibility [7].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2